molecular formula C7H9Cl B026037 Cyclopropane, 1-chloro-1-ethynyl-2,3-dimethyl-, (1alpha,2alpha,3beta)-(9CI) CAS No. 103365-72-6

Cyclopropane, 1-chloro-1-ethynyl-2,3-dimethyl-, (1alpha,2alpha,3beta)-(9CI)

Cat. No. B026037
CAS RN: 103365-72-6
M. Wt: 128.6 g/mol
InChI Key: WDVYSBBDWGZEAZ-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropane, 1-chloro-1-ethynyl-2,3-dimethyl-, (1alpha,2alpha,3beta)-(9CI) is a chemical compound that belongs to the family of cyclopropane compounds. It is a colorless gas that is used in various scientific research applications.

Mechanism of Action

The mechanism of action of Cyclopropane, 1-chloro-1-ethynyl-2,3-dimethyl-, (1alpha,2alpha,3beta)-(9CI) is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions due to its strained ring structure.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Cyclopropane, 1-chloro-1-ethynyl-2,3-dimethyl-, (1alpha,2alpha,3beta)-(9CI). However, it is known to be highly reactive and can cause damage to biological molecules such as DNA and proteins.

Advantages and Limitations for Lab Experiments

Cyclopropane, 1-chloro-1-ethynyl-2,3-dimethyl-, (1alpha,2alpha,3beta)-(9CI) has several advantages for lab experiments. It is highly reactive and can be used in the synthesis of other organic compounds. However, it is also highly unstable and can be dangerous to handle. It requires specialized equipment and safety protocols to be used safely in the laboratory.

Future Directions

There are several future directions for the research on Cyclopropane, 1-chloro-1-ethynyl-2,3-dimethyl-, (1alpha,2alpha,3beta)-(9CI). One potential area of research is the development of new synthesis methods for the compound. Another potential area of research is the investigation of its mechanism of action and its effects on biological molecules. Additionally, the compound could be further explored for its potential use in the synthesis of new drugs and pharmaceuticals.
Conclusion:
Cyclopropane, 1-chloro-1-ethynyl-2,3-dimethyl-, (1alpha,2alpha,3beta)-(9CI) is a unique chemical compound that has several scientific research applications. It is highly reactive and can be used in the synthesis of other organic compounds. However, it also requires specialized equipment and safety protocols to be used safely in the laboratory. Further research is needed to fully understand its mechanism of action and its potential use in the development of new drugs and pharmaceuticals.

Synthesis Methods

Cyclopropane, 1-chloro-1-ethynyl-2,3-dimethyl-, (1alpha,2alpha,3beta)-(9CI) can be synthesized by reacting 1-chloro-2,3-dimethylcyclopropane with acetylene in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the yield of the product is dependent on the reaction conditions.

Scientific Research Applications

Cyclopropane, 1-chloro-1-ethynyl-2,3-dimethyl-, (1alpha,2alpha,3beta)-(9CI) is used in various scientific research applications. It is commonly used in the synthesis of other organic compounds due to its unique chemical properties. It is also used as a reactant in the synthesis of drugs and pharmaceuticals.

properties

CAS RN

103365-72-6

Product Name

Cyclopropane, 1-chloro-1-ethynyl-2,3-dimethyl-, (1alpha,2alpha,3beta)-(9CI)

Molecular Formula

C7H9Cl

Molecular Weight

128.6 g/mol

IUPAC Name

(2R,3R)-1-chloro-1-ethynyl-2,3-dimethylcyclopropane

InChI

InChI=1S/C7H9Cl/c1-4-7(8)5(2)6(7)3/h1,5-6H,2-3H3/t5-,6-/m1/s1

InChI Key

WDVYSBBDWGZEAZ-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1[C@H](C1(C#C)Cl)C

SMILES

CC1C(C1(C#C)Cl)C

Canonical SMILES

CC1C(C1(C#C)Cl)C

synonyms

Cyclopropane, 1-chloro-1-ethynyl-2,3-dimethyl-, (1alpha,2alpha,3beta)- (9CI)

Origin of Product

United States

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